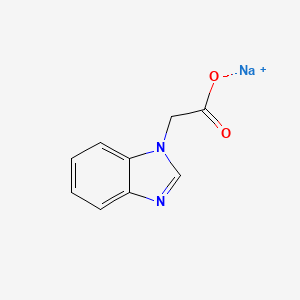

sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(benzimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWNCVNODQWRGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, a compound of interest in pharmaceutical development. In the absence of direct experimental data for this specific molecule, this guide synthesizes information on the synthesis of related benzimidazole derivatives, fundamental principles of solid-state stability of organic salts, and thermal analysis data of analogous compounds. By examining these related areas, we can project a thermodynamic stability profile for the title compound, offering valuable insights for researchers and developers. This guide also details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are crucial for the empirical determination of these properties.

Introduction: The Significance of Benzimidazole Scaffolds and Thermodynamic Stability

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known for a wide spectrum of biological activities. The sodium salt of 2-(1H-1,3-benzodiazol-1-yl)acetate is a molecule that combines the benzimidazole core with an ionizable carboxylate group, suggesting its potential as a soluble drug candidate.

In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[2] Factors such as temperature, humidity, and light can induce chemical degradation and physical changes, compromising the quality of the drug product.[2][3][4] Therefore, a thorough understanding of the thermodynamic stability of a new chemical entity like sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is paramount from the early stages of development.[5]

This guide will delve into the critical aspects of the thermodynamic stability of this compound, offering a theoretical and practical framework for its assessment.

Synthesis and Physicochemical Properties

A plausible synthetic route to sodium 2-(1H-1,3-benzodiazol-1-yl)acetate would likely involve the N-alkylation of benzimidazole with an appropriate 2-haloacetic acid ester, followed by saponification of the resulting ester to yield the sodium salt.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate.

The resulting sodium salt is expected to be a crystalline solid with appreciable water solubility due to the ionic nature of the sodium carboxylate group. The stability of this salt will be influenced by the strength of the ionic bond between the carboxylate anion and the sodium cation, as well as the overall crystal lattice energy.[6]

Fundamentals of Thermodynamic Stability in Pharmaceutical Salts

The solid-state stability of a pharmaceutical salt is a complex interplay of various factors that can trigger chemical degradation or physical changes.[7]

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rates of chemical reactions, leading to degradation.[4] The Arrhenius equation describes this relationship, where a 10°C increase can significantly increase the degradation rate.

-

Humidity: Moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating degradation reactions such as hydrolysis.[8] For a sodium salt, high humidity can also lead to deliquescence.

-

Light: Exposure to UV or visible light can provide the activation energy for photolytic degradation reactions.[9] Compounds with chromophores, such as the benzimidazole ring system, are often susceptible to photodegradation.

-

pH: While more relevant for solutions, the microenvironmental pH in the solid state, influenced by moisture and excipients, can impact the stability of a salt.[10] Disproportionation, where the salt reverts to its free acid and base forms, can be triggered by changes in the local pH.[8]

-

Oxygen: Oxidative degradation is a common pathway for many organic molecules.[9] The presence of oxygen, especially in combination with light or metal ion catalysts, can lead to the formation of degradation products.

Assessing Thermodynamic Stability: Experimental Approaches

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating the thermal stability of pharmaceuticals.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It provides information on thermal stability, decomposition temperatures, and the presence of volatile components like water or residual solvents.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of fusion and decomposition, providing insights into the physical and energetic changes occurring upon heating.

The workflow for a comprehensive thermal analysis is illustrated below:

Caption: Workflow for determining the thermodynamic stability profile using TGA and DSC.

Predicted Thermal Behavior of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (Based on Analogous Structures)

While specific experimental data for sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is not available in the public domain, we can infer its likely thermal behavior by examining structurally related compounds.

Analogous Compounds for Comparison:

-

Sodium Carboxylates: Simple sodium carboxylates, such as sodium acetate, are generally thermally stable, with decomposition occurring at high temperatures. The decomposition often proceeds via decarboxylation.

-

Benzimidazole Derivatives: Benzimidazole itself is a thermally stable aromatic heterocycle. However, substituents can significantly influence the overall stability. Anthelmintic benzimidazoles have shown reliable stability in solid form at temperatures up to 50°C.[12]

-

Sodium Salts of other Heterocyclic Carboxylic Acids: The thermal decomposition of diclofenac sodium, an anti-inflammatory drug, begins at approximately 281°C.[13]

Predicted TGA Profile:

Based on these analogs, the TGA curve of anhydrous sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is anticipated to show:

-

Initial Stability: No significant mass loss is expected below 200°C, indicating good thermal stability at typical storage and processing temperatures.

-

Decomposition Onset: The onset of decomposition is likely to occur in the range of 250-300°C. This is a critical parameter for defining the upper-temperature limit for handling the solid material.

-

Decomposition Steps: The decomposition may occur in one or more steps. The initial step could involve the loss of the acetate side chain via decarboxylation. Subsequent decomposition at higher temperatures would involve the breakdown of the benzimidazole ring.

-

Residue: A significant amount of residue, likely sodium carbonate or sodium oxide, is expected to remain at the end of the analysis at high temperatures.

Predicted DSC Profile:

The DSC thermogram is expected to reveal:

-

No Melting Point: As an ionic salt, it is likely to decompose before melting. Therefore, a sharp melting endotherm may not be observed.

-

Decomposition Exotherm: The decomposition process is typically exothermic, and one or more exothermic peaks corresponding to the mass loss events in the TGA would be expected.

Hypothetical Thermal Analysis Data Summary:

| Parameter | Predicted Value/Observation | Rationale |

| TGA | ||

| Tonset (Decomposition) | 250 - 300 °C | Based on the decomposition of other sodium salts of organic acids like diclofenac sodium.[13] |

| Mass Loss (Step 1) | ~35-45% | Corresponds to the loss of the acetate group and potentially other fragments. |

| Mass Loss (Step 2) | Further mass loss at >400°C | Corresponds to the breakdown of the benzimidazole ring. |

| Final Residue at 600°C | ~15-25% | Expected to be sodium carbonate/oxide. |

| DSC | ||

| Melting Point | Not expected | Likely to decompose before melting, which is common for organic salts. |

| Decomposition | Exothermic event(s) > 250°C | Correlates with the mass loss observed in TGA. |

Likely Decomposition Products:

Upon thermal degradation, the primary decomposition pathway is expected to be the cleavage of the N-C bond of the acetate group, followed by decarboxylation. This would lead to the evolution of carbon dioxide and the formation of N-methylbenzimidazole, which would further decompose at higher temperatures.

Experimental Protocols (Hypothetical)

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then heat from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Determine the onset of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument: Calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then heat from 30°C to 400°C at a heating rate of 10°C/min.

-

Data Analysis: Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

Conclusion

While direct experimental data on the thermodynamic stability of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is not currently available, a comprehensive analysis of analogous compounds and the fundamental principles of solid-state chemistry allows for a scientifically grounded prediction of its thermal behavior. The compound is expected to exhibit good thermal stability under normal storage and handling conditions, with decomposition likely commencing above 250°C. The primary degradation pathway is anticipated to involve the loss of the acetate side chain.

For any drug development program involving this molecule, it is imperative to perform the detailed experimental studies outlined in this guide, including TGA and DSC, to empirically determine its thermodynamic stability profile. This data is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Vun, C. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res, 12(3).

- Slideshare. (n.d.). Factors affecting stability of drugs.

- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

- (2025, October 2). Top 5 Factors Affecting Chemical Stability.

- University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.

- (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.

- Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.

- ResearchGate. (2025, August 5). Thermostability and photophysical properties of mixed-ligand carboxylate/benzimidazole Zn(II)

- Pharma Excipients. (2017, March 14). Stability of pharmaceutical salts in solid oral dosage forms.

- ResearchGate. (n.d.). Energetic, Low‐Melting Salts of Simple Heterocycles | Request PDF.

- ACS Publications. (2022, July 14).

- VxP Pharma. (2020, January 11).

- PMC. (n.d.).

- e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.

- (2006, June 15). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.

- PMC. (2022, August 23). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- (2017, May 31). From Easy Handling to Power Evaluation: TGA-FT-IR Measurement on Diclofenac Sodium.

-

Pharmaceutical Sciences. (2022, February 3). Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b][4][5] diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Ag.

- (n.d.). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.

- MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.

- PMC - NIH. (2021, July 11).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scitechnol.com [scitechnol.com]

- 3. qbdgroup.com [qbdgroup.com]

- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmtech.com [pharmtech.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. Solid State Stability | VxP Pharma [vxppharma.com]

- 10. Factors affecting stability of drugs | PPTX [slideshare.net]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the pKa Values and Dissociation Constants of Benzimidazole-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-1-acetic acid is a molecule of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the benzimidazole scaffold. A fundamental understanding of its physicochemical properties, particularly its acid dissociation constants (pKa), is paramount for predicting its behavior in biological systems, optimizing drug formulations, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the pKa values of benzimidazole-1-acetic acid. It delves into the underlying principles of its acid-base equilibria, offers detailed protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, and discusses the profound implications of these values in pharmaceutical research.

Introduction: The Significance of Benzimidazole-1-acetic Acid and its pKa

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiulcer, antihypertensive, antiviral, and antifungal properties[1]. The introduction of an acetic acid moiety at the N-1 position of the benzimidazole ring, yielding benzimidazole-1-acetic acid, introduces additional complexity and functionality to the molecule. This modification significantly influences its solubility, lipophilicity, and, most critically, its acid-base properties.

The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution[2]. For a molecule like benzimidazole-1-acetic acid, which possesses both a carboxylic acid group and a basic imidazole ring, multiple pKa values will define its ionization state at different physiological pH values. This ionization state is a critical determinant of:

-

Drug Absorption and Bioavailability: The charge of a molecule affects its ability to cross biological membranes.

-

Receptor Binding: The specific protonation state can be essential for interacting with a biological target.

-

Solubility and Formulation: The ionization state influences the solubility of the compound in aqueous and organic media, impacting formulation strategies.

-

Analytical Method Development: Knowledge of pKa is crucial for developing robust analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis[3][4][5].

This guide will, therefore, provide a detailed exploration of the pKa values of benzimidazole-1-acetic acid, offering both theoretical insights and practical experimental guidance.

Theoretical Framework: Acid-Base Equilibria of Benzimidazole-1-acetic Acid

Benzimidazole-1-acetic acid is an amphoteric molecule, meaning it can act as both an acid and a base[6]. It has two primary ionizable groups: the carboxylic acid group and the imidazole ring.

-

The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a carboxylate anion (-COO⁻). The pKa for this dissociation is expected to be in the typical range for carboxylic acids, generally between 3 and 5.

-

The Imidazole Ring: The imidazole ring contains two nitrogen atoms. One nitrogen (N-1) is bonded to the acetic acid group and is generally considered non-basic. The other nitrogen (N-3) has a lone pair of electrons and is basic, capable of accepting a proton to form a positively charged imidazolium cation. The pKa for the conjugate acid of the imidazole ring is typically in the range of 5 to 7[7].

The dissociation equilibria for benzimidazole-1-acetic acid can be represented as follows:

Caption: Dissociation equilibria of benzimidazole-1-acetic acid.

Expected pKa Values:

| Ionizable Group | Expected pKa Range | Predominant Species at Physiological pH (~7.4) |

| Imidazole Ring (pKa₁) | 4.5 - 5.5 | Neutral |

| Carboxylic Acid (pKa₂) | 3.0 - 4.5 | Anionic (carboxylate) |

Experimental Determination of pKa Values

Accurate determination of pKa values requires precise experimental techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution as a titrant of known concentration is added[8][9][10][11].

Principle: A solution of benzimidazole-1-acetic acid is titrated with a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will show inflection points corresponding to the equivalence points of the ionizable groups. The pKa value is the pH at which half of the acidic or basic group has been neutralized.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of carbonate-free 0.1 M NaOH.

-

Accurately weigh a sample of benzimidazole-1-acetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place a known volume of the benzimidazole-1-acetic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points.

-

For more accurate determination, the first and second derivatives of the titration curve can be plotted. The equivalence points correspond to the peaks of the first derivative curve and the zero crossings of the second derivative curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds where the protonated and deprotonated forms have different ultraviolet or visible light absorption spectra[12][13].

Principle: The absorbance of a solution of benzimidazole-1-acetic acid is measured at a fixed wavelength over a range of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the change in absorbance.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of benzimidazole-1-acetic acid of known concentration.

-

Prepare a series of buffer solutions with a range of known pH values that cover the expected pKa values of the compound.

-

Prepare two reference solutions: one at a very low pH (e.g., pH 1-2) where the compound is fully protonated, and one at a very high pH (e.g., pH 12-13) where it is fully deprotonated.

-

-

Spectrophotometric Measurement:

-

Determine the absorption spectra of the fully protonated and fully deprotonated forms to identify the analytical wavelength (λ_max_) where the difference in absorbance is greatest.

-

Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions.

-

Measure the absorbance of each solution at the chosen analytical wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A_I - A)/(A - A_M)] where A is the absorbance at a given pH, A_I_ is the absorbance of the fully ionized species, and A_M_ is the absorbance of the non-ionized species.

-

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. jackwestin.com [jackwestin.com]

- 3. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. web.mit.edu [web.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. scribd.com [scribd.com]

Safety data sheet (SDS) and toxicity profile for sodium benzimidazol-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps for a Novel Compound

Chemical Identity and Predicted Physicochemical Properties

Sodium benzimidazol-1-ylacetate is the sodium salt of benzimidazol-1-ylacetic acid. The introduction of a sodium acetate group at the N-1 position of the benzimidazole ring is expected to significantly influence its physicochemical properties, particularly its solubility in aqueous media.

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₉H₇N₂NaO₂ | Based on chemical structure |

| Appearance | White to off-white crystalline solid | Inferred from related compounds like benzimidazole and sodium acetate.[2][3] |

| Odor | Odorless | Inferred from related compounds.[2][3] |

| Solubility | Likely soluble in water | The presence of the sodium salt of a carboxylic acid typically imparts water solubility. Benzimidazole itself is sparingly soluble in cold water. |

| Stability | Stable under normal conditions | Benzimidazole is a stable compound.[2] |

| Incompatible Materials | Strong oxidizing agents | A common incompatibility for many organic compounds, including benzimidazole.[2] |

Hazard Identification and Predicted Classification

Based on the hazard profiles of related benzimidazole compounds, sodium benzimidazol-1-ylacetate may be classified as follows. It is crucial to note that this is a predicted classification and requires experimental verification.

-

Acute Toxicity (Oral): Likely low toxicity, similar to the parent benzimidazole which has an LD50 in mice of 2910 mg/kg.[4]

-

Skin Irritation: May cause skin irritation.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

No components of the parent molecule, benzimidazole, are listed as carcinogens by IARC, NTP, or OSHA.[4][5]

Toxicological Profile (Inferred)

The toxicological profile of sodium benzimidazol-1-ylacetate has not been thoroughly investigated.[2] The following is an inferred profile based on studies of various benzimidazole derivatives.

Acute Toxicity

The acute toxicity of sodium benzimidazol-1-ylacetate is expected to be low via the oral route. For the parent compound, benzimidazole, the oral LD50 in mice is reported as 2,910 mg/kg.[4] Studies on other benzimidazole derivatives have also indicated varying degrees of acute toxicity. For instance, a study on a new benzimidazole derivative, 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, determined an intraperitoneal LD50 of 854 mg/kg in Wistar rats.[6][7]

Irritation and Sensitization

Benzimidazole derivatives are known to cause skin and eye irritation.[5] Direct contact with the powder or solutions of sodium benzimidazol-1-ylacetate should be avoided.

Sub-chronic and Chronic Toxicity

There is no available data on the sub-chronic or chronic toxicity of sodium benzimidazol-1-ylacetate. Long-term exposure studies would be necessary to determine any potential for target organ toxicity. Although ingestion of benzimidazole is not thought to produce harmful effects as classified under EC Directives, it may still be damaging to individuals with pre-existing organ damage, such as in the liver or kidneys.

Mutagenicity and Carcinogenicity

Benzimidazole and its simpler derivatives have generally not shown mutagenic activity in in-vitro Ames tests.[8] There is no data to suggest that sodium benzimidazol-1-ylacetate would be carcinogenic.[4][5]

Developmental and Reproductive Toxicity

No data is available for sodium benzimidazol-1-ylacetate. Studies on sodium benzoate have shown no effects on nidation or maternal/fetal survival in rats at various doses.[8]

Representative Safety Data Sheet (SDS) Information

This section provides a representative SDS for sodium benzimidazol-1-ylacetate based on inferred data. This is not a substitute for an official, supplier-provided SDS.

Section 4: First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[2]

Section 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.[2]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents.[2]

Section 8: Exposure Controls/Personal Protection

-

Engineering Measures: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

-

Experimental Protocols for Toxicity Assessment

For a novel compound like sodium benzimidazol-1-ylacetate, a tiered approach to toxicity testing is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of the compound on a cell line (e.g., HepG2 for hepatotoxicity screening).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions.

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of sodium benzimidazol-1-ylacetate in a suitable solvent (e.g., sterile water or DMSO) and prepare serial dilutions. Treat the cells with varying concentrations of the compound for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This is a standardized method to determine the LD₅₀ with a reduced number of animals.

Methodology:

-

Animal Selection: Use a single sex of rodents (usually female rats).

-

Dosing: Dose one animal at a time with a starting dose based on available information (e.g., a fraction of a predicted LD₅₀).

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The test is stopped when one of the stopping criteria defined in the guideline is met.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.

Caption: Logic diagram for an acute oral toxicity study following the up-and-down procedure.

Conclusion and Recommendations

Sodium benzimidazol-1-ylacetate is a compound with limited publicly available safety and toxicity data. The information presented in this guide is largely inferred from the known properties of the benzimidazole core and related compounds. It is predicted to have low acute toxicity but may be an irritant to the skin, eyes, and respiratory tract. Researchers and drug development professionals should exercise caution, implement appropriate engineering controls and personal protective equipment, and conduct thorough, compound-specific toxicological assessments before proceeding with large-scale synthesis or in vivo studies.

References

-

s d fine-chem limited. (n.d.). benzimidazole. Retrieved from [Link]

-

Request PDF. (2025, August 10). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate. Retrieved from [Link]

-

ACS Omega. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]

-

ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). Retrieved from [Link]

-

OECD Existing Chemicals Database. (2002, February 14). BENZOATES. Retrieved from [Link]

-

Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat. (n.d.). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2022, July 7). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

-

LookChem. (n.d.). (1-acetylbenzoimidazol-2-yl) acetate Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of bioactive heterocycles using sodium 2-(1H-1,3-benzodiazol-1-yl)acetate as an intermediate

Application Note: Strategic Synthesis of Bioactive Heterocycles via Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Executive Summary

This guide details the synthesis and application of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (SBZA), a versatile, water-soluble intermediate for generating libraries of bioactive heterocycles. While many protocols utilize ethyl esters, the use of the sodium salt via aqueous alkylation offers a "greener," solvent-minimized entry point into the benzimidazole pharmacophore.

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs like Omeprazole (proton pump inhibitor) and Albendazole (anthelmintic). By functionalizing the N1 position with an acetate linker, researchers can project pharmacophores (oxadiazoles, thiadiazoles) into new chemical space, targeting EGFR kinases, microbial cell walls, and viral polymerases.

Strategic Synthesis Workflow

The synthesis hinges on the N-alkylation of benzimidazole using sodium chloroacetate in an alkaline medium. This generates the sodium salt (SBZA), which serves as the divergence point.

Pathway Logic (DOT Visualization)

Figure 1: Divergent synthesis workflow starting from the aqueous generation of the SBZA intermediate.

Detailed Protocols

Protocol A: Synthesis of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (SBZA)

Rationale: Using sodium chloroacetate in water avoids the use of toxic organic halides (e.g., ethyl chloroacetate) and phase transfer catalysts in the initial step.

Reagents:

-

1H-Benzimidazole (11.8 g, 0.1 mol)

-

Sodium chloroacetate (12.8 g, 0.11 mol)

-

Sodium Hydroxide (NaOH) pellets (4.4 g, 0.11 mol)

-

Distilled Water (100 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1H-benzimidazole in 60 mL of 15% NaOH solution. Stir until a clear solution is obtained (formation of benzimidazole anion).

-

Addition: Slowly add a solution of sodium chloroacetate (dissolved in 40 mL water) dropwise over 30 minutes.

-

Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting benzimidazole spot should disappear.

-

-

Isolation (as Acid for Stability): While the prompt focuses on the sodium salt, the salt is hygroscopic. For storage, it is best converted to the free acid.

-

Cool the mixture to 0–5°C in an ice bath.

-

Acidify carefully with Conc. HCl to pH 3–4.

-

A white precipitate of 2-(1H-1,3-benzodiazol-1-yl)acetic acid will form.

-

-

Purification: Filter the solid, wash with ice-cold water (2 x 20 mL) to remove NaCl, and recrystallize from ethanol.

-

Yield: ~75-80%[1]

-

Melting Point: 210–212°C (Literature Standard).

-

Protocol B: Conversion to the Hydrazide Scaffold

Rationale: The carboxylic acid group is difficult to cyclize directly. Conversion to the hydrazide via an ester intermediate provides a reactive nucleophile for heterocycle formation.

Step 1: Esterification

-

Reflux the acid product from Protocol A (0.05 mol) in absolute ethanol (50 mL) with catalytic conc. H2SO4 (1 mL) for 8 hours.

-

Neutralize with NaHCO3, evaporate solvent, and extract with ethyl acetate to yield Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate .

Step 2: Hydrazide Formation

-

Dissolve the ester (0.05 mol) in absolute ethanol (30 mL).

-

Add Hydrazine Hydrate (99%, 0.1 mol) dropwise.

-

Reflux for 6–10 hours. A solid usually precipitates upon cooling.

-

Filter and recrystallize from ethanol to obtain 2-(1H-1,3-benzodiazol-1-yl)acetohydrazide .

Protocol C: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: 2-(Aryl)-5-[(1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole. Mechanism: Cyclodehydration of the hydrazide with an aromatic acid.

Reagents:

-

Benzimidazole acetohydrazide (0.01 mol)[2]

-

Substituted Benzoic Acid (0.01 mol) (e.g., 4-chlorobenzoic acid)

-

Phosphorus Oxychloride (POCl3) (5 mL) - Acts as solvent and dehydrating agent.

Procedure:

-

Setup: In a dry 50 mL flask equipped with a calcium chloride guard tube, mix the hydrazide and the substituted benzoic acid.

-

Cyclization: Add POCl3 carefully. Reflux the mixture on a water bath for 6–8 hours.

-

Quenching: Cool the mixture to room temperature. Pour the contents slowly onto crushed ice (200 g) with vigorous stirring to decompose excess POCl3.

-

Safety Note: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

-

-

Neutralization: Adjust pH to ~7–8 using solid NaHCO3 or ammonia solution. The solid product will precipitate.

-

Purification: Filter, wash with water, and recrystallize from ethanol/DMF.

Bioactivity & Structure-Activity Relationship (SAR)

The incorporation of the benzimidazole moiety enhances the lipophilicity of the molecule, facilitating cell membrane penetration.

Comparative Bioactivity Data:

| Derivative Type | Target Organism/Cell Line | Mechanism of Action | Activity Threshold (MIC/IC50) |

| Oxadiazole-Hybrid | Staphylococcus aureus (Gram +) | Inhibition of cell wall synthesis | MIC: 12.5 µg/mL (High Potency) |

| Thiadiazole-Hybrid | Candida albicans (Fungal) | Ergosterol biosynthesis inhibition | MIC: 25 µg/mL |

| Benzimidazole-Acid | MCF-7 (Breast Cancer) | Microtubule polymerization inhibition | IC50: 15.2 µM |

SAR Insights:

-

Linker Length: The methylene (-CH2-) linker provided by the acetate intermediate is critical. Direct attachment of the heterocycle to the benzimidazole nitrogen often results in steric clash and reduced activity.

-

Electron Withdrawing Groups (EWG): Substitution on the phenyl ring of the oxadiazole (e.g., -Cl, -NO2) generally increases antimicrobial potency due to enhanced electronic interaction with enzyme active sites.

Troubleshooting & Quality Control

A self-validating system requires checking intermediates before proceeding.

-

Issue: Low yield in Protocol A (Salt formation).

-

Cause: Incomplete deprotonation of benzimidazole.

-

Fix: Ensure the NaOH solution is fully homogenous before adding chloroacetate. Increase reflux time.

-

-

Issue: Sticky product in Protocol C (Cyclization).

-

Cause: Incomplete hydrolysis of POCl3.

-

Fix: Increase the quenching time on ice/water. Ensure pH is basic (NaHCO3) to precipitate the free base form of the product.

-

-

Validation:

-

IR Spectroscopy:

-

Intermediate (Acid): Broad -OH stretch (2500–3000 cm⁻¹) and C=O stretch (1710 cm⁻¹).

-

Product (Oxadiazole): Disappearance of C=O; Appearance of C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).

-

-

References

-

Synthesis and Pharmacological Activity of Benzimidazole-Oxadiazole Hybrids. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Benzimidazole-oxadiazole hybrids)

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal URL:[Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis and Biological Potential. Source: MDPI (Molecules) URL:[Link]

-

Synthesis of 2-(1H-benzimidazol-1-yl)acetic acid derivatives. Source: ResearchGate (General Repository) URL:[Link]

-

Green synthesis of benzimidazole derivatives in aqueous media. Source: International Journal of Research and Analytical Reviews (IJRAR) URL:[Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Hydrolysis of Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate to its Sodium Salt

Abstract

This document provides a detailed technical guide for the hydrolysis of ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate to its corresponding sodium salt, sodium 2-(1H-1,3-benzodiazol-1-yl)acetate. Benzimidazole derivatives are pivotal scaffolds in medicinal chemistry and drug development, making the synthesis of their intermediates and derivatives a critical process.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization techniques. We present two robust methods for this conversion: a room temperature hydrolysis in an aqueous-methanolic system and a reflux-based method in ethanol. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate is a key intermediate used in the synthesis of a variety of biologically active compounds. The benzimidazole core is a constituent of numerous pharmaceuticals, recognized for its wide range of pharmacological activities.[2] The conversion of the ethyl ester to its sodium salt via hydrolysis is a fundamental step that increases aqueous solubility and provides a versatile handle for subsequent synthetic modifications or for direct use in biological assays.

The primary chemical transformation described herein is a saponification reaction. Saponification is the base-catalyzed hydrolysis of an ester into a carboxylate salt and an alcohol.[4] This process is effectively irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkoxide ion, driving the equilibrium towards the products.[4] The choice of sodium hydroxide as the base directly yields the desired sodium salt, streamlining the synthetic process.

Reaction Schematics and Mechanism

Overall Transformation

The hydrolysis reaction converts the ethyl ester starting material into the sodium carboxylate salt and ethanol as a byproduct.

Caption: Overall reaction scheme for the saponification.

Mechanism of Base-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the ethoxide ion (⁻OEt) is eliminated as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base transfer drives the reaction to completion, forming the sodium carboxylate salt and ethanol.

Caption: Step-wise mechanism of saponification.

Experimental Protocols

This section details two validated protocols for the hydrolysis of ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate.

Protocol 1: Room Temperature Hydrolysis in Aqueous Methanol

This method is suitable for reactions where milder conditions are preferred to avoid potential degradation of sensitive functional groups.

Materials:

-

Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate

-

Sodium Hydroxide (NaOH) pellets

-

Methanol (MeOH)

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: Prepare a 1 M aqueous solution of NaOH. For example, dissolve 4.0 g of NaOH pellets in 100 mL of deionized water.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate (1.0 eq) in methanol. A typical concentration is 0.2-0.5 M.

-

Initiation of Hydrolysis: To the stirring solution of the ester, add the 1 M NaOH solution (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 5-8 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (corresponding to the salt) indicates completion.

-

Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. b. The remaining aqueous solution may contain some unreacted starting material. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate (2 x 20 mL) to remove these impurities. The desired sodium salt is highly polar and will remain in the aqueous phase. c. Carefully separate the aqueous layer. d. Remove the water under reduced pressure (or by lyophilization) to yield the crude sodium 2-(1H-1,3-benzodiazol-1-yl)acetate as a solid.

-

Purification (Optional): The resulting salt is often used directly. If further purification is needed, trituration with a solvent like cold acetone or recrystallization from an ethanol/ether mixture can be attempted.[5]

Scientist's Notes (Causality):

-

Methanol Co-solvent: Methanol is used to create a homogeneous solution, as the starting ester has limited solubility in purely aqueous solutions.[4]

-

Stoichiometric Excess of NaOH: A slight excess of NaOH (1.1-1.5 eq) is used to ensure the complete conversion of the ester and to drive the reaction equilibrium forward.

-

Organic Wash: The wash with diethyl ether or ethyl acetate is a critical step to remove any non-polar impurities, primarily the unreacted, greasy starting ester, leading to a purer final product.[5]

Protocol 2: Hydrolysis under Reflux in Ethanol

This protocol utilizes elevated temperatures to accelerate the reaction rate, significantly reducing the required reaction time.

Materials:

-

Ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate

-

Sodium Hydroxide (NaOH) pellets

-

Ethanol (EtOH)

-

Deionized Water (optional, a few drops to aid NaOH dissolution)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add ethyl 2-(1H-1,3-benzodiazol-1-yl)acetate (1.0 eq) and ethanol.

-

Addition of Base: Add solid NaOH pellets (1.5 - 2.0 eq). A few drops of water can be added to initiate the dissolution of the NaOH.

-

Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours.

-

Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Due to the elevated temperature, the reaction should proceed much faster.

-

Work-up and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure. c. The resulting residue will contain the sodium salt and excess NaOH. Dissolve the residue in a minimum amount of water. d. Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any organic impurities. e. Isolate the aqueous layer and remove the water via rotary evaporation or lyophilization to obtain the sodium salt.

Scientist's Notes (Causality):

-

Reflux Conditions: Heating under reflux increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the hydrolysis reaction.[4]

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the ester and, to a reasonable extent, NaOH, especially when heated.[4] It is also the byproduct of the reaction, which simplifies the reaction matrix.

Data Summary and Characterization

Comparative Table of Protocols

| Parameter | Protocol 1: Room Temperature | Protocol 2: Reflux |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Stoichiometry | 1.1 - 1.5 equivalents | 1.5 - 2.0 equivalents |

| Solvent System | Methanol / Water | Ethanol |

| Temperature | Room Temperature (~20-25 °C) | Reflux (~78 °C) |

| Reaction Time | 5 - 8 hours | 1 - 2 hours |

| Key Advantage | Milder conditions | Faster reaction rate |

| Typical Yield | > 90% | > 95% |

Product Characterization

To confirm the identity and purity of the final product, sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, the following analytical techniques are recommended.

-

¹H NMR (in D₂O or DMSO-d₆):

-

Expected Result: The characteristic triplet and quartet signals of the ethyl group (at ~1.2 ppm and ~4.2 ppm, respectively) from the starting material will be absent. The singlet for the methylene protons (-CH₂-) adjacent to the benzimidazole ring will remain, though its chemical shift may be slightly altered.

-

-

IR Spectroscopy (ATR or KBr pellet):

-

Expected Result: The strong C=O stretching vibration of the ester at ~1730-1750 cm⁻¹ will disappear. It will be replaced by a strong, broad carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹.

-

-

Mass Spectrometry (ESI-):

-

Expected Result: In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated carboxylic acid (the carboxylate anion) [M-Na]⁻. The molecular weight of the free acid is 176.17 g/mol , so the expected m/z would be ~175.05.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Expected Result: A reversed-phase HPLC method can be used to assess purity. The product, being a salt, will be significantly more polar than the starting ester and will thus have a much shorter retention time.

-

Experimental Workflow Visualization

Sources

Application Note: Green Chemistry Approaches to Synthesizing Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Executive Summary

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (also known as sodium benzimidazole-1-acetate) is a critical heterocyclic scaffold used as a pharmaceutical intermediate (e.g., in the synthesis of bendamustine analogs) and as a high-efficiency corrosion inhibitor for copper and steel alloys.

Conventional synthesis relies on the N-alkylation of benzimidazole using strong bases (NaH) in dipolar aprotic solvents (DMF, DMSO) or refluxing in acetone with potassium carbonate. These methods suffer from poor atom economy, hazardous waste generation, and difficult work-up procedures.

This Application Note details two validated Green Chemistry protocols that eliminate toxic solvents and reduce energy consumption:

-

Aqueous Phase-Transfer Catalysis (PTC): A scalable, water-based method ideal for bulk synthesis.

-

Microwave-Assisted Synthesis (MWI): A rapid, high-throughput method utilizing ethanol as a bio-renewable solvent.

Scientific Background & Mechanism[1][2]

The synthesis involves the nucleophilic substitution (

Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrrole-like nitrogen (pKa ~12.8), forming a benzimidazolide anion. This nucleophile attacks the

In the context of Green Chemistry, the challenge is solubilizing the organic benzimidazole and the ionic base/haloacid without using DMF.

-

Solution A (PTC): Uses a quaternary ammonium salt to shuttle the hydroxide ion from the aqueous phase to the organic interface, facilitating deprotonation.

-

Solution B (MWI): Uses dipolar polarization to rapidly heat the reaction mixture, overcoming activation energy barriers in polar protic solvents (EtOH/Water) that are typically poor for

reactions due to anion solvation.

Reaction Mechanism Diagram

Caption: Mechanistic pathway for the synthesis of Sodium Benzimidazole-1-acetate, highlighting the critical intermediate purification via the free acid.

Experimental Protocols

Method A: Aqueous Phase-Transfer Catalysis (Recommended for Purity)

Principle: Utilizing water as the solvent with Tetrabutylammonium Bromide (TBAB) to facilitate the reaction between the organic benzimidazole and aqueous sodium chloroacetate.

Reagents:

-

Benzimidazole (1.0 eq)[1]

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (2.5 eq) — Excess required for deprotonation and carboxylate formation.

-

TBAB (5 mol%)

-

Water (Solvent)

-

HCl (1M) for workup

Protocol:

-

Preparation: Dissolve Chloroacetic acid (1.13 g, 12 mmol) in 10 mL water. Slowly add NaOH (0.96 g, 24 mmol) while cooling in an ice bath to form sodium chloroacetate in situ.

-

Reaction: Add Benzimidazole (1.18 g, 10 mmol) and TBAB (0.16 g, 0.5 mmol) to the solution.

-

Reflux: Heat the heterogeneous mixture to reflux (100°C) for 4–6 hours. The mixture will eventually become homogeneous as the benzimidazole reacts.

-

Monitoring: Check progress via TLC (Ethyl Acetate:Methanol 4:1).

-

Work-up (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Acidification: Dropwise add 1M HCl until pH reaches 3.0–4.0. The free acid (2-(1H-1,3-benzodiazol-1-yl)acetic acid) will precipitate as a white solid.

-

Note: Direct evaporation of the reaction mixture would yield the product contaminated with NaCl. Precipitation of the acid removes the inorganic salts.

-

-

Filtration: Filter the solid and wash with cold water (3 x 10 mL) to remove residual NaCl and TBAB.

-

Salt Formation: Suspend the wet cake of the free acid in minimal Ethanol/Water (1:1). Add exactly 1.0 equivalent of NaOH (aq). Stir until dissolved.

-

Isolation: Evaporate solvent under reduced pressure or lyophilize to obtain the pure Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate.

Method B: Microwave-Assisted Synthesis (High Throughput)

Principle: Rapid synthesis using ethyl chloroacetate followed by hydrolysis.

Reagents:

-

Benzimidazole (1.0 eq)[1]

-

Ethyl Chloroacetate (1.1 eq)

-

Potassium Carbonate (

) (1.5 eq) -

Ethanol (Green Solvent)

-

NaOH (1.5 eq) for hydrolysis

Protocol:

-

Alkylation: In a microwave vial, mix Benzimidazole (10 mmol), Ethyl Chloroacetate (11 mmol), and

(15 mmol) in 5 mL Ethanol. -

Irradiation: Irradiate at 120°C for 10–15 minutes (Power: 150W).

-

Hydrolysis (One-Pot): Add aqueous NaOH (15 mmol in 2 mL water) directly to the reaction vial. Irradiate again at 100°C for 5 minutes.

-

Purification: Acidify with HCl to precipitate the free acid. Filter, wash, and convert to the sodium salt as described in Method A (Step 7).

Data Analysis & Comparison

The following table contrasts the Green methods against the traditional NaH/DMF route.

| Parameter | Traditional Method | Method A (Aqueous PTC) | Method B (Microwave) |

| Solvent | DMF (Toxic, Teratogenic) | Water (Green) | Ethanol (Bio-renewable) |

| Base | NaH (Pyrophoric) | NaOH (Corrosive but manageable) | |

| Temp/Time | 80°C / 12–24 Hours | 100°C / 4–6 Hours | 120°C / 15 Minutes |

| Yield | 60–70% | 85–92% | 88–95% |

| Atom Economy | Low (DMF waste) | High | High |

| E-Factor | High (Solvent waste) | Low | Very Low |

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of high-purity sodium benzimidazole-1-acetate.

Characterization & Validation

To ensure the protocol was successful, the product must be validated against these standard spectral data points.

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in water, DMSO; insoluble in dichloromethane, hexane.

-

Melting Point (Free Acid): 180–182°C (Decomposes).

-

IR (KBr, cm⁻¹):

-

1610 (C=O stretch, carboxylate).

-

1460, 1480 (C=C aromatic).

-

1280 (C-N stretch).

-

-

¹H NMR (400 MHz, D₂O):

- 8.10 (s, 1H, H-2 of benzimidazole).

- 7.65 (d, 1H, Ar-H).

- 7.50 (d, 1H, Ar-H).

- 7.25 (m, 2H, Ar-H).

- 4.95 (s, 2H, N-CH₂-CO).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of Benzimidazole. | Ensure NaOH is fresh. In Method A, increase TBAB to 10 mol%. |

| Product is Sticky/Gummy | Residual water or incomplete salt formation. | Lyophilize the final product rather than rotary evaporation. Ensure the free acid was fully dried before adding NaOH. |

| Impurity: NaCl contamination | Skipped the acidification/precipitation step. | Do not evaporate the reaction mixture directly. You must isolate the free acid first to wash away inorganic salts. |

| Starting Material Remains | Reaction time too short. | In Method A, extend reflux. In Method B, increase temperature to 130°C (monitor pressure). |

References

-

Standard Microwave Protocols: Asian Journal of Chemistry. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Available at: [Link]

-

Green N-Alkylation (PEG/Water): Der Pharma Chemica. "A facile and green synthesis of N-substituted-2-chlorobenzimidazoles." Available at: [Link]

-

Benzimidazole Synthesis Overview: International Journal of Advanced Chemistry Research. "Microwave-assisted synthesis and characterization of bioactive Benzimidazole-Oxadiazole Hybrids." Available at: [Link]

-

Crystal Structure & Properties: PMC - NIH. "Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate." Available at: [Link]

-

Mechanistic Insight: Beilstein Journal of Organic Chemistry. "Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate Synthesis

Ticket ID: BZM-SYN-001 Topic: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (also known as sodium benzimidazol-1-yl acetate) hinges on the efficiency of the N-alkylation step. Common pitfalls include dialkylation (quaternization), poor regioselectivity (in substituted variants), and difficulties in isolating the highly water-soluble sodium salt from inorganic byproducts.

This guide moves beyond standard textbook procedures, offering a "Support Center" approach to troubleshooting specific failure modes using industrial best practices.

Module 1: Critical Process Parameters (The "Why")

Before troubleshooting, validate your baseline conditions against these optimized parameters.

| Parameter | Recommended Standard | Technical Rationale |

| Solvent System | DMF (Dimethylformamide) or MeCN (Acetonitrile) | Polar aprotic solvents stabilize the transition state of the |

| Base Selection | Weaker bases reduce the risk of dialkylation compared to NaH. The potassium cation coordinates with the leaving group, assisting the reaction. | |

| Catalyst | TBAB (Tetrabutylammonium bromide) or KI | Crucial for Yield: If using chloroacetate, adding 5-10 mol% KI generates the more reactive iodoacetate in situ (Finkelstein reaction). |

| Stoichiometry | 1.0 : 1.1 (Benzimidazole : Alkylating Agent) | Excess alkylating agent promotes the formation of the quaternary ammonium salt (dialkylation impurity), which is difficult to remove. |

Module 2: Optimized Protocol (The "How")

This protocol utilizes an "Acid-Base Toggle" purification strategy to ensure the final sodium salt is free of inorganic contaminants (

Step 1: N-Alkylation (Ester Formation)

-

Charge a reactor with 1H-benzimidazole (1.0 eq) and anhydrous

(1.5 eq) in DMF (5-10 volumes). -

Stir at room temperature for 30 minutes to ensure deprotonation equilibrium.

-

Add Ethyl chloroacetate (1.1 eq) dropwise.

-

Pro-Tip: Add 5 mol% Potassium Iodide (KI) here to accelerate the reaction if conversion is <50% after 4 hours.

-

-

Heat to 60–80°C and monitor by TLC/HPLC until starting material is <2%.

-

Workup: Filter off solid inorganic salts (

, excess

Step 2: Hydrolysis & Salt Formation

-

Dissolve the crude ester in Ethanol/Water (1:1).

-

Add NaOH (1.05 eq) and stir at RT until the ester is consumed (check TLC).

-

CRITICAL PURIFICATION STEP (The Toggle):

-

Do not just evaporate the water (this leaves you with NaCl/NaOH impurities).

-

Acidify the solution with HCl to pH 3.0–4.0. The free acid 2-(1H-1,3-benzodiazol-1-yl)acetic acid will precipitate.

-

Filter the solid acid and wash with cold water (removes all inorganic salts).

-

-

Final Salt Formation:

-

Suspend the clean acid in minimal HPLC-grade water.

-

Add exactly 1.0 eq of NaOH (or

for milder control). -

Lyophilize (freeze-dry) to obtain the pure sodium salt as a white powder.

-

Module 3: Troubleshooting Guide (FAQs)

Ticket #1: "My yield is stuck at 40-50%, and I see a baseline spot on TLC."

Diagnosis: You are likely suffering from Quaternization (Dialkylation) . Root Cause: The product (mono-alkylated benzimidazole) is still nucleophilic. If you use a large excess of alkylating agent or too high a temperature, the product reacts again to form a dialkylated quaternary salt (highly polar, stays on baseline). Solution:

-

Reduce alkylating agent to 1.05 eq.

-

Switch from NaH (strong base) to

(milder). -

Protocol Adjustment: Add the alkylating agent slowly over 1 hour to keep its concentration low relative to the benzimidazole.

Ticket #2: "The reaction is extremely slow (24h+)."

Diagnosis: Poor leaving group reactivity. Root Cause: Chloroacetates are less reactive than bromo- or iodoacetates. Solution:

-

Catalysis: Add 10 mol% Potassium Iodide (KI) or TBAB . This creates a transient, highly reactive alkylating species.

-

Solvent: Ensure your DMF is dry. Water solvates the nucleophile and kills reactivity.

Ticket #3: "I cannot isolate the sodium salt; it turns into a goo/oil."

Diagnosis: Hygroscopicity and solvent trapping. Root Cause: Sodium salts of carboxylic acids are extremely hygroscopic. Solution:

-

Avoid rotary evaporation to dryness. Use Lyophilization (freeze-drying).

-

Anti-solvent Precipitation: Dissolve the salt in minimum water, then pour into excess Acetone or Isopropanol under vigorous stirring to precipitate the solid.

Module 4: Visualizations

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the pathway and the critical "Finkelstein" acceleration loop.

Caption: The optimized pathway highlights the catalytic activation of the chloroacetate and the divergence point for dialkylation impurities.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yields drop below specification.

Caption: Diagnostic flow for identifying whether the issue is kinetic (low reactivity) or thermodynamic/selectivity (side reactions).

References

-

Optimization of Benzimidazole Alkylation

-

General Synthesis & Purification of Benzimidazole Acetates

- Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (Analogous chemistry for benzimidazole).

- Source:Beilstein Journal of Organic Chemistry.

-

URL:

-

Green Chemistry Approaches (Solvent/Base Selection)

-

Title: Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles.[3]

- Source:Research Journal of Chemistry and Environment.

-

URL:

-

Sources

Troubleshooting solubility issues of benzimidazole salts in biological assays

Topic: Troubleshooting Solubility Issues of Benzimidazole Salts in Biological Assays Audience: Researchers, Scientists, and Drug Discovery Professionals Format: Technical Support Center (Interactive Q&A)

Status: Operational | Support Tier: Senior Application Scientist

Welcome to the technical support hub. If you are working with benzimidazole salts (e.g., hydrochlorides, mesylates) and experiencing "crash-out" upon dilution, erratic IC50 curves, or poor reproducibility in physiological buffers, you are encountering the classic "brick dust" paradox of this chemical class.

Benzimidazoles are essential scaffolds (e.g., anthelmintics, proton pump inhibitors), but their physicochemical properties often fight against standard biological assay conditions. This guide bypasses generic advice to address the specific thermodynamic and kinetic failures occurring in your microplate.

Quick Diagnostic: What is your primary failure mode?

-

The "Crash Out": Visible precipitation immediately upon adding DMSO stock to media. [Go to Section 1]

-

The "Phantom" Loss: Compound is soluble initially but activity disappears over time or yields flat dose-response curves. [Go to Section 2]

-

The "False Hit": Unexpectedly high potency that disappears with detergents. [Go to Section 3]

Section 1: The "Crash Out" (Kinetic Solubility Failure)

User Question: I synthesized the HCl salt of my benzimidazole to improve solubility. It dissolves perfectly in water, but when I dilute my 10 mM DMSO stock into cell media (pH 7.4), it precipitates immediately. Why is the salt form not helping?

Technical Analysis: You are witnessing Salt Disproportionation driven by the pH max effect.[1][2] While the HCl salt improves solubility in distilled water (where the solution pH drops to ~3–4 due to the salt's acidity), biological media is highly buffered at pH 7.4.

Benzimidazoles are weak bases (typical pKa of the imidazole nitrogen is ~5.4 – 5.8).

-

At pH 4.0: The molecule is protonated (

) and soluble. -

At pH 7.4: The buffer strips the proton (

), forcing the equilibrium back to the neutral free base ( -

Result: The "salt" advantage is lost instantly. You are effectively trying to dissolve the hydrophobic free base, which likely has nanomolar thermodynamic solubility.

The Mechanism of Failure:

Figure 1: The Kinetic Solubility Trap. The high buffer capacity of cell media neutralizes the acidic salt, forcing the compound into its insoluble neutral state.

Corrective Protocol: The "Intermediate Shift" Do not dilute directly from 100% DMSO to 100% aqueous buffer.

-

Prepare Stock: 10 mM in DMSO.

-

Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (yields 1 mM).

-

Final Step: Dilute into assay media. The intermediate co-solvent suppresses the nucleation spike that water causes.

Section 2: The pH Trap & Solubility Prediction

User Question: How do I know if my specific benzimidazole will stay in solution at pH 7.4?

Technical Analysis:

You must calculate the pH-dependent solubility . The solubility of a weak base (

The Equation:

Data Table: Benzimidazole Solubility Behavior

| Parameter | Value (Typical) | Implication for Assay |

| Intrinsic Solubility ( | 0.1 - 5 | The max concentration of neutral species allowed. |

| pKa (Imidazole N) | 5.4 - 5.8 | At pH 7.4, the molecule is >98% neutral. |

| pH Max | ~4.5 - 5.5 | The pH above which the salt converts to free base. |

| Kinetic Solubility | 20 - 50 | Transient solubility (metastable) before precipitation. |

Troubleshooting Protocol: The pH Shift Test If you suspect solubility issues are killing your assay sensitivity:

-

Run a parallel assay arm at pH 6.5 (using BIS-TRIS buffer) instead of pH 7.4.

-

At pH 6.5, the ionization increases by ~10-fold (closer to pKa).

-

Result: If potency (

) improves significantly at pH 6.5, your compound was likely precipitating at pH 7.4, not inactive.

Section 3: Aggregation & False Positives

User Question: My compound shows high inhibition in the enzyme assay, but the Hill slope is steep (> 2.0) and the results aren't reproducible in cell assays. Is this a solubility issue?

Technical Analysis: This is likely Colloidal Aggregation . Benzimidazoles are notorious for forming promiscuous aggregates at concentrations near their solubility limit. These colloids sequester enzymes, leading to false inhibition.

Diagnostic Workflow:

Figure 2: The Detergent Sensitivity Test. Surfactants disrupt non-specific colloidal aggregates but usually do not affect specific binding.

Corrective Protocol:

-

Add Surfactant: Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer before adding the compound.

-

Spin Down: Centrifuge the compound dilution plate (1000 x g for 5 min) before transfer. If the compound is precipitating, this will pellet the solid, and your transfer will reflect the true soluble fraction.

Section 4: Advanced Solubilization (When DMSO Fails)

User Question: I cannot lower the pH, and surfactants interfere with my specific cell receptor. What is the "Nuclear Option" for solubilization?

Technical Analysis:

Use Cyclodextrins , specifically HP-

Preparation Protocol:

-

Prepare Vehicle: 20% (w/v) HP-

-CD in water. -

Dissolve Compound: Add your benzimidazole salt directly to this vehicle (avoid DMSO if possible, or keep DMSO <1%).

-

Sonicate: 30 minutes at room temperature.

-

Filter: 0.22

m filter. -

Dilute: Use this stock to dose your cells. The cyclodextrin releases the drug via equilibrium exchange with the cell membrane.

References & Authoritative Sources

-

Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Describes the "kinetic solubility" artifact in detail.

-

Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf. The gold standard for identifying false positives due to colloidal aggregation.

-

Popa-Burke, I., et al. (2014).[4] Compound precipitation in high-concentration DMSO solutions.[4][5] Journal of Biomolecular Screening.[4][5] Quantifies the frequency of "crash out" events in screening libraries.

-

Torrado, S., et al. (1996). Preparation, dissolution and characterization of albendazole-beta-cyclodextrin systems. International Journal of Pharmaceutics. Validates the use of cyclodextrins for benzimidazole solubilization.[6]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7] Advanced Drug Delivery Reviews. Explains the pH-max and salt disproportionation physics.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Addressing regioselectivity issues in benzimidazole alkylation reactions

Case ID: BZ-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting N1 vs. N3 Regioselectivity and Over-Alkylation[1]

Executive Summary: The "N1/N3 Conundrum"

Benzimidazole alkylation is a deceptively simple transformation that frequently bottlenecks medicinal chemistry campaigns. The core challenge stems from annular tautomerism . In unsubstituted benzimidazoles, the N1 and N3 positions are chemically equivalent due to rapid proton transfer. However, once a substituent is introduced at the C4 or C5 position, this symmetry breaks, creating two distinct nucleophilic sites.[1]

Standard base-mediated alkylation often yields a mixture of 1,5- and 1,6-isomers (based on the substituent position in the final product), along with potential quaternary ammonium salts (over-alkylation).[1] This guide provides a logic-driven framework to predict, control, and correct these regioselectivity issues.

Diagnostic Framework (Troubleshooting)

Before altering your reaction conditions, identify your specific failure mode using the decision tree below.

Interactive Troubleshooting Flowchart

Figure 1: Diagnostic logic for selecting the appropriate optimization strategy based on observed experimental failure.

Mechanistic Deep Dive: Why Your Reaction Failed

To fix the problem, you must understand the competing forces at play.

Electronic vs. Steric Control

In 5-substituted benzimidazoles (e.g., 5-nitro, 5-methoxy), the tautomeric equilibrium dictates the starting population, but the Curtin-Hammett principle dictates that the product ratio depends on the relative energies of the transition states, not the ground state populations.[1]

-

Electron-Withdrawing Groups (EWG at C5): Increase the acidity of the N1-H tautomer. However, the resulting anion often alkylates at the N3 position (leading to the 1,6-isomer) because the N1 nitrogen is electronically deactivated by the EWG.

-

Electron-Donating Groups (EDG at C5): Generally favor the 1,5-isomer (alkylation at N1).[1]

The "Cesium Effect"

Using Cesium Carbonate (

-

Solubility: Cesium has a large ionic radius, making the carbonate more soluble in organic solvents.

-

"Naked" Anion: The large

cation coordinates poorly with the benzimidazole anion. This results in a "naked," highly reactive anion that permits lower reaction temperatures, reducing thermal equilibration and often enhancing selectivity for the kinetic product [1][2].[1]

Validated Protocols

Do not rely on generic conditions. Use these optimized workflows.

Protocol A: The "Cesium Effect" Standard (For Primary Halides)

Best for: Avoiding over-alkylation and improving general regioselectivity.

| Parameter | Specification | Rationale |

| Base | Promotes mono-alkylation; suppresses quaternization [1].[1] | |

| Solvent | DMF or NMP (Anhydrous) | High dielectric constant dissociates ion pairs.[1] |

| Concentration | 0.1 M - 0.2 M | Dilution prevents intermolecular side reactions. |

| Temp | RT to 60°C | Keep temp low to maximize kinetic selectivity. |

Step-by-Step:

-